REACTION_SMILES
|
[C:1]([O:2][C:3](=[O:4])[N:8]1[CH:9]2[CH:10]([CH2:11][CH2:12]1)[CH2:13][N:14]([C:16](=[O:17])[O:18][CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)[CH2:15]2)([CH3:5])([CH3:6])[CH3:7].[Cl:33][CH2:34][Cl:35].[OH:26][C:27]([C:28]([F:29])([F:30])[F:31])=[O:32]>>[NH:8]1[CH:9]2[CH:10]([CH2:11][CH2:12]1)[CH2:13][N:14]([C:16](=[O:17])[O:18][CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)[CH2:15]2
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Name
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CC(C)(C)OC(=O)N1CCC2CN(C(=O)OCc3ccccc3)CC21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC2CN(C(=O)OCc3ccccc3)CC21
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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O=C(O)C(F)(F)F
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Name
|
|
Type
|
product
|
Smiles
|
O=C(OCc1ccccc1)N1CC2CCNC2C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([O:2][C:3](=[O:4])[N:8]1[CH:9]2[CH:10]([CH2:11][CH2:12]1)[CH2:13][N:14]([C:16](=[O:17])[O:18][CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)[CH2:15]2)([CH3:5])([CH3:6])[CH3:7].[Cl:33][CH2:34][Cl:35].[OH:26][C:27]([C:28]([F:29])([F:30])[F:31])=[O:32]>>[NH:8]1[CH:9]2[CH:10]([CH2:11][CH2:12]1)[CH2:13][N:14]([C:16](=[O:17])[O:18][CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)[CH2:15]2
|
Name
|
CC(C)(C)OC(=O)N1CCC2CN(C(=O)OCc3ccccc3)CC21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCC2CN(C(=O)OCc3ccccc3)CC21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(OCc1ccccc1)N1CC2CCNC2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |